4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide
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Overview
Description
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide is a complex organic compound that belongs to the class of benzotriazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide typically involves multiple steps. One common method includes the condensation of 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine with a triazole derivative under specific reaction conditions. The reaction is usually carried out in a solvent mixture of trifluoroethanol (TFE) and chloroform (CHCl3) with the addition of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzotriazine and triazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure high yields and purity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. The benzotriazine and triazole rings play a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine: A precursor in the synthesis of the target compound.
1,2,3-Benzotriazin-4(3H)-one: Another benzotriazine derivative with similar structural features.
Uniqueness
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide is unique due to the combination of benzotriazine and triazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H19N7O2 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide |
InChI |
InChI=1S/C20H19N7O2/c28-19(23-16-9-7-15(8-10-16)12-26-14-21-13-22-26)6-3-11-27-20(29)17-4-1-2-5-18(17)24-25-27/h1-2,4-5,7-10,13-14H,3,6,11-12H2,(H,23,28) |
InChI Key |
VNLPFBJJSMDUGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
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